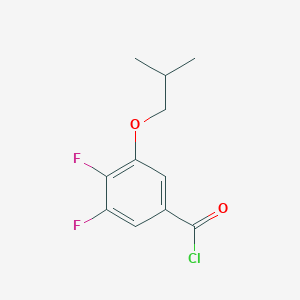
3-iso-Butoxy-4,5-difluorobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iso-Butoxy-4,5-difluorobenzoyl chloride is an organic compound with the molecular formula C11H11ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms and an iso-butoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-iso-Butoxy-4,5-difluorobenzoyl chloride typically involves the reaction of 4,5-difluorobenzoic acid with iso-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the corresponding acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-iso-Butoxy-4,5-difluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-iso-Butoxy-4,5-difluorobenzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Dehydrating Agents: Thionyl chloride, oxalyl chloride
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
3-iso-Butoxy-4,5-difluorobenzoic acid: Formed by hydrolysis
Applications De Recherche Scientifique
3-iso-Butoxy-4,5-difluorobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme-substrate interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-iso-Butoxy-4,5-difluorobenzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Difluorobenzoyl chloride
- 3,5-Difluorobenzoyl chloride
- 4-Butoxy-3,5-difluorobenzoyl chloride
Uniqueness
3-iso-Butoxy-4,5-difluorobenzoyl chloride is unique due to the presence of the iso-butoxy group, which imparts distinct steric and electronic properties. This makes it a versatile reagent for specific chemical reactions that require precise control over the reaction environment.
Propriétés
Formule moléculaire |
C11H11ClF2O2 |
|---|---|
Poids moléculaire |
248.65 g/mol |
Nom IUPAC |
3,4-difluoro-5-(2-methylpropoxy)benzoyl chloride |
InChI |
InChI=1S/C11H11ClF2O2/c1-6(2)5-16-9-4-7(11(12)15)3-8(13)10(9)14/h3-4,6H,5H2,1-2H3 |
Clé InChI |
ZUXREWZFGMULEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C(=CC(=C1)C(=O)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



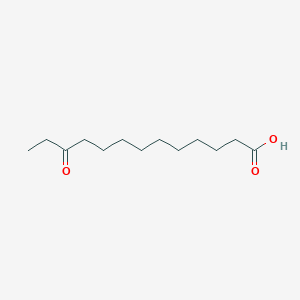
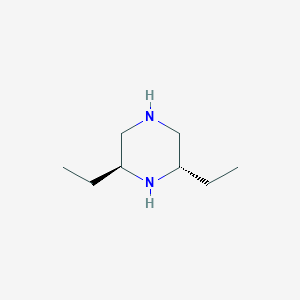


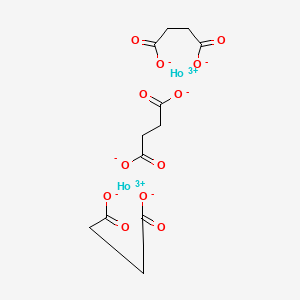

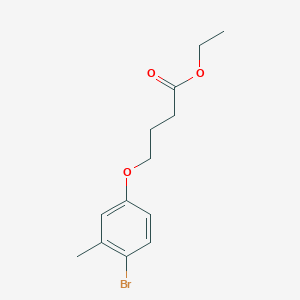
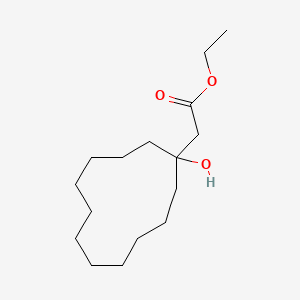

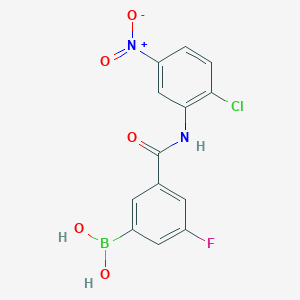
![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine](/img/structure/B12642102.png)


